4-Chlorobutan-2-ol can be synthesized through several methods, as detailed in the literature. One classic, non-catalytic preparation and several modern catalytic syntheses are reported.
Classical Non-Catalytic Synthesis: An early, widely used method involves the direct reaction of tetrahydrofuran (THF) with hydrogen chloride (HCl), as first reported by Starr and Hixon [1]. This method does not employ a catalyst.
Catalytic Syntheses: The table below summarizes various catalytic synthetic routes from the literature, which often offer improved yields or selectivity [2].
| Literature Source | Key Reagents & Conditions | Reported Yield |
|---|---|---|
| Miftakhov et al. (1982) | Specific reagents not detailed in excerpt. | ~91% |
| Brown and Lynch (1981) | Specific reagents not detailed in excerpt. | ~63% |
| Brown and Keblys (1964) | Hydroboration-oxidation of 4-chloro-1-butene. | Not specified |
| Molander and Alonso-Alija (1998) | Specific reagents not detailed in excerpt. | Not specified |
The experimental workflow for its synthesis and subsequent use can be visualized as a logical sequence of steps, from starting materials to final application.
Synthesis and application workflow for this compound.
The most significant modern application of this compound is its use as a transfer hydrochlorination reagent, which is a safer and more functional-group-tolerant alternative to using gaseous HCl.
The reaction mechanism involves a shuttle catalysis paradigm, which can be illustrated as follows.
Shuttle catalysis mechanism for HCl transfer.
When handling this compound in the laboratory, consult its Safety Data Sheet (SDS) for specific hazards and handling procedures.
The table below summarizes key identifiers and physical property data for 4-Chlorobutan-2-ol. Please note that this data is for the racemic mixture unless otherwise specified.
| Property Type | Value |
|---|---|
| CAS Number | 2203-34-1 (Racemic) [1] |
| Molecular Formula | C4H9ClO [1] |
| Average Mass | 108.565 Da [1] |
| Monoisotopic Mass | 108.034193 Da [1] |
| Synonym | This compound [1] |
While a direct synthesis protocol for this compound was not located, the search results provide information on related compounds and key reaction behaviors.
This substitution and cyclization behavior can be visualized in the following reaction workflow:
The search results did not contain a specific safety data sheet for this compound. However, data for its isomer, 4-Chloro-1-butanol (CAS# 928-51-8), is available and may offer some general insights, though the toxicological profiles could differ [4].
To obtain more in-depth information, particularly on the (2R) enantiomer, I suggest you:
This protocol is adapted from a patent that describes a method with a reported high yield and suitability for industrial production [1].
4-hydroxy-2-butanone + SOCl₂ → 4-chloro-2-butanone + SO₂ + HCl| Item | Specification |
|---|---|
| Reactants | 4-Hydroxy-2-butanone (50 g) [1] |
| Thionyl chloride (SOCl₂, 82 g) [1] | |
| Reagents | Sodium bicarbonate (NaHCO₃, 5 wt% aqueous solution) [1] |
| Equipment | 500 mL four-neck flask [1] |
| Apparatus for cooling, dropping funnel, heating, magnetic stirring, and减压 (reduced-pressure) distillation [1] |
| Parameter | Detail |
|---|---|
| Reported Yield | 47-48 g (Synthetic ratio >95%) [1] |
| Key Advantage | This method avoids the use of a solvent (e.g., n-hexane), simplifying the process and improving yield [1]. |
The following workflow diagram summarizes the key stages of this experimental procedure:
Since your target compound is a chlorohydrin, here is some general information on their formation.
The conversion of alcohols to alkyl chlorides with thionyl chloride (SOCl₂) is a standard and efficient reaction. A patent detailing the synthesis of 4-chloro-2-butanone from 4-hydroxy-2-butanone provides a highly relevant and adaptable experimental procedure [1].
Reaction Overview
Detailed Experimental Procedure [1]
This workflow can be visualized in the following diagram:
Thionyl chloride is a corrosive, moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl) [2] [3]. Adhere to these precautions:
The table below summarizes key physical properties for the main chemicals involved in this synthesis [4] [3].
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Density (g/mL) | Appearance |
|---|---|---|---|---|---|---|
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 79°C | 1.64 (at 20°C) | Colorless to pale yellow liquid |
| 4-Hydroxy-2-butanone | Not fully specified | C₄H₈O₂ | 88.11 | Information Missing | Information Missing | Information Missing |
While the protocol above produces a ketone, the reaction mechanism for converting a simple secondary alcohol like 4-chlorobutan-2-ol to its chloride analogue is well-established.
The chlorination of alcohol intermediates using thionyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). A prime example is the synthesis of Butoconazole, an antifungal medication.
This application underlines the practical importance of this chlorination methodology in industrial drug development.
The development of terfenadine analogues represents a significant area of research in medicinal chemistry, driven by the need to retain therapeutic antihistaminic activity while mitigating the cardiotoxicity risks associated with the parent drug. Terfenadine itself is a prodrug, metabolized primarily by CYP3A4 to its active form, fexofenadine. However, unmetabolized terfenadine acts as a potent hERG potassium channel blocker, which can lead to QT interval prolongation and dangerous cardiac arrhythmias, especially when co-administered with CYP3A4 inhibitors like ketoconazole or erythromycin [1] [2]. This cardiotoxicity led to the worldwide withdrawal of terfenadine and spurred the development of safer analogues.
Within this synthetic landscape, 4-Chlorobutan-2-ol has emerged as a crucial building block and reagent. Its utility is particularly pronounced in modern, functional-group-tolerant reactions, where it serves as a safe and efficient source of hydrogen chloride (HCl). A landmark 2020 study detailed an iridium-catalyzed transfer hydrochlorination of alkynes using this compound, which allows for the incorporation of vinyl chloride motifs into complex molecules without using corrosive gaseous HCl [3]. This protocol is exceptionally valuable for constructing advanced intermediates en route to terfenadine-like structures or other pharmacologically active molecules, as it preserves acid-sensitive protecting groups often present in complex syntheses.
The following tables consolidate key quantitative data from the iridium-catalyzed transfer hydrochlorination reaction, providing a clear overview of reaction components and performance.
Table 1: Standard Reaction Components for Iridium-Catalyzed Transfer Hydrochlorination
| Component | Role | Quantity (for 0.2 mmol alkyne) | Molar Equivalents |
|---|---|---|---|
| Alkyne | Substrate | 0.2 mmol | 1.0 |
| This compound | HCl Donor & Reagent | 0.4 mmol | 2.0 |
| [IrCl(cod)]₂ | Catalytic Precursor | 2.5 mol % | - |
| CPhos Ligand | Supporting Ligand | 7.5 mol % | - |
| Toluene | Solvent | 0.25 mL | - |
Data derived from [3]. Reaction is typically conducted at 80°C for 5 hours.
Table 2: Reaction Performance with Diverse Functional Groups
| Functional Group on Alkyne | Example Product Number | Yield (%) | Key Observation |
|---|---|---|---|
| Nitrile | 8 | Good | Reaction proceeded efficiently. |
| Aryl Chloride | 17 | Good | Compatibility with aryl halides demonstrated. |
| Tertiary Alcohol | 13 | Excellent | Key finding: Acid-sensitive group tolerated. |
| Silyl Ether | 14 | Excellent | Key finding: Acid-sensitive group tolerated. |
| Acetal | 23 | Excellent | Key finding: Acid-sensitive group tolerated. |
| Estrone-derived | 29 | High | Applicability in complex molecular settings. |
Performance data summarized from [3]. "Good" yield typically corresponds to 70-85%, while "Excellent" or "High" yield is >85%.
This protocol describes the synthesis of vinyl chlorides, crucial building blocks for terfenadine analogues, using this compound as a safe HCl surrogate [3].
The successful synthesis of vinyl chloride intermediates is confirmed using standard analytical techniques.
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical rationale behind using this compound.
Diagram 1: A linear workflow for the synthesis of vinyl chlorides via iridium-catalyzed transfer hydrochlorination, highlighting key steps from setup to isolation.
Diagram 2: The catalytic cycle illustrating the role of this compound as an HCl donor, leading to the target vinyl chloride and the coproduct methyl vinyl ketone.
The application of This compound in modern synthetic methodology, particularly through iridium-catalyzed transfer hydrochlorination, provides a powerful and robust tool for drug development scientists. This approach effectively addresses the long-standing challenge of incorporating HCl across alkynes under mild, non-corrosive conditions, thereby enabling superior functional group tolerance—including the preservation of acid-sensitive moieties like tertiary alcohols, silyl ethers, and acetals [3].
For researchers focused on preparing terfenadine analogues, this methodology offers a strategic advantage. It allows for the flexible and late-stage introduction of vinyl chloride motifs into complex molecular architectures, which can be further elaborated through cross-coupling reactions or other transformations to build diverse compound libraries for biological evaluation. The successful application of this chemistry to alkynes derived from natural products like estrone further underscores its potential in the synthesis of sophisticated target molecules. By leveraging this protocol, scientists can more efficiently navigate the structure-activity relationship landscape to discover new antihistamine agents that retain efficacy without the cardiotoxic liabilities of the parent terfenadine structure.
This compound represents a strategically valuable scaffold in synthetic organic chemistry due to its presence of both a halogen leaving group and a hydroxyl functionality, enabling diverse nucleophilic substitution pathways. This chlorohydrin compound exhibits unique reactivity patterns that allow researchers to access various heterocyclic systems and functionalized intermediates relevant to pharmaceutical development. The presence of the chlorine atom at the 4-position relative to the hydroxyl group creates opportunities for both intramolecular cyclization and intermolecular substitution pathways, with the dominant mechanism being highly dependent on reaction conditions and substrate conformation.
The strategic importance of this compound derivatives in drug development stems from their versatility as synthetic intermediates. These compounds can serve as precursors to oxygen-containing heterocycles (particularly oxetanes and tetrahydrofuran derivatives), which are valuable scaffolds in medicinal chemistry due to their favorable physicochemical properties and metabolic stability. Additionally, the molecule's ability to undergo competing reaction pathways under controlled conditions makes it an excellent model system for studying fundamental mechanistic principles in nucleophilic substitution reactions. Understanding and controlling these pathways is essential for synthetic chemists designing efficient routes to target molecules in drug discovery programs.
The reaction of this compound with nucleophiles proceeds through three dominant pathways, with the distribution heavily influenced by structural constraints and reaction conditions. Under basic conditions with aqueous sodium hydroxide, the compound exhibits three distinct reaction channels with the following distribution: intramolecular substitution (SNi) predominates at 74%, while bimolecular substitution (SN2) and 1,4-elimination (fragmentation) contribute 12% and 11% respectively [1]. This distinctive product distribution highlights the unique conformational factors that favor the SNi pathway for this compound, in contrast to its constitutional isomer 3-chloro-1-butanol, which predominantly undergoes elimination reactions (72% 1,4-elimination and 25% 1,2-elimination) with minimal substitution [1].
The SNi mechanism (substitution nucleophilic internal) proceeds through a cyclic transition state where the oxygen atom of the deprotonated alkoxide acts as an internal nucleophile, displacing the chloride leaving group in a concerted process that retains stereochemistry. This pathway is favored in this compound due to the +I effect and conformational factors that position the chloride and alkoxide in optimal geometry for cyclization [1]. In contrast, the SN2 pathway involves direct attack of an external nucleophile with inversion of configuration, while the 1,4-elimination (fragmentation) produces propene and formaldehyde through a concerted E2-type mechanism.
Table 1: Comparison of Nucleophilic Substitution Mechanisms for this compound
| Mechanism | Rate Law | Key Intermediate | Stereochemical Outcome | Structural Requirements | Contribution for this compound |
|---|---|---|---|---|---|
| SNi | Rate = k[substrate] | Cyclic transition state | Retention | γ-Chloroalkoxy conformation | 74% [1] |
| SN2 | Rate = k[substrate][Nu] | Pentacoordinate transition state | Inversion | Accessible backside attack site | 12% [1] |
| SN1 | Rate = k[substrate] | Carbocation | Racemization | Stable carbocation formation | Not observed |
| Elimination | Rate = k[substrate][base] | Double bond | N/A | Anti-periplanar β-hydrogens | 11% [1] |
The dominance of the SNi pathway in this compound can be attributed to several key structural factors. The +I effect (inductive electron donation) from the alkyl groups stabilizes the developing charges in the transition state, while specific conformational preferences in the intermediate γ-chloroalkoxy anion favor cyclization over competing pathways [1]. The location of the chlorine on a primary carbon (4-position) in this compound creates an entropically favored scenario for intramolecular cyclization to form 2-methyloxetane, unlike 3-chloro-1-butanol where the chlorine resides on a secondary carbon, making SNi less favorable [1].
The product distribution between 1,4-elimination and 1,2-elimination in related chlorohydrins can be explained by thermodynamic stability of the resulting alkene products. For this compound, the 1,4-elimination produces propene and formaldehyde, with the stability of the alkene product contributing to this pathway's significance [1]. The steric environment around the reaction centers also plays a crucial role, with bulky substituents favoring elimination over substitution, particularly in bimolecular pathways [2] [3].
Objective: To investigate the product distribution of this compound reacting with aqueous sodium hydroxide and characterize the resulting compounds.
Materials and Equipment:
Procedure:
Key Considerations: The NaOH concentration (0.1-1.0 M) does not systematically affect second-order rate coefficients, and temperature variations show minimal impact on product ratios [1]. For quantitative analysis, internal standards should be used in GC-MS characterization. The major product is expected to be 2-methyloxetane from the SNi pathway, with minor amounts of substitution products from SN2 pathway and alkenes from elimination.
Objective: To synthesize 4-isopropylamino-2-butanol from this compound and isopropylamine.
Materials and Equipment:
Procedure:
Key Considerations: The rate constant for this reaction is (45.0 ± 1.3) × 10⁻⁶ s⁻¹ [1]. Using excess amine serves both as reactant and base. Ensure proper ventilation due to volatile amines. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Gas Chromatography Conditions:
NMR Spectroscopy:
IR Spectroscopy:
Table 2: Quantitative Product Distribution and Kinetic Parameters for this compound Reactions
| Reaction System | Major Product | Mechanism | Product Distribution | Rate Constant | Temperature |
|---|---|---|---|---|---|
| NaOH (aq) | 2-Methyloxetane | SNi | 74% [1] | k = 0.092 ± 0.003 h⁻¹ | 25°C |
| NaOH (aq) | Butanediol derivatives | SN2 | 12% [1] | k = 0.015 ± 0.002 h⁻¹ | 25°C |
| NaOH (aq) | Propene + Formaldehyde | 1,4-Elimination | 11% [1] | k = 0.014 ± 0.002 h⁻¹ | 25°C |
| Isopropylamine | 4-Isopropylamino-2-butanol | SN2 | >95% | k = (45.0 ± 1.3) × 10⁻⁶ s⁻¹ [1] | 25°C |
The reaction of this compound exhibits remarkable consistency in product distribution across varying NaOH concentrations (0.1-1.0 M), with no systematic effect on second-order rate coefficients observed [1]. This concentration independence suggests specific mechanistic features of the SNi pathway that distinguish it from conventional substitution mechanisms. Temperature variations also demonstrate minimal impact on product ratios, indicating similar activation parameters for the competing pathways.
The activation parameters for this compound reactions show similarities with its isomer 3-chloro-1-butanol, with the latter exhibiting an 8 kJ mol⁻¹ lower activation enthalpy that contributes to its faster dehydrochlorination [1]. This difference highlights the profound impact of structural isomerism on reaction kinetics, despite the identical molecular formula.
Table 3: Comparison of this compound and 3-Chloro-1-butanol Reactivity
| Parameter | This compound | 3-Chloro-1-butanol |
|---|---|---|
| Dominant Pathway | SNi (74%) [1] | 1,4-Elimination (72%) [1] |
| Secondary Pathway | SN2 (12%) [1] | 1,2-Elimination (25%) [1] |
| Minor Pathway | Elimination (11%) [1] | SNi (2%) [1] |
| SN2 Contribution | Observable | Minimal (1%) [1] |
| Key Structural Factor | Chlorine on primary carbon | Chlorine on secondary carbon |
| Major Product | 2-Methyloxetane | Propene |
Effective characterization of reaction products requires a combination of spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and identification of the volatile components in the product mixture, particularly for distinguishing between isomeric compounds and elimination products. For this compound reactions, GC-MS can clearly resolve 2-methyloxetane (SNi product) from isomeric oxetanes and open-chain derivatives, with mass spectral fragments at m/z 72 [M]⁺, 57 [M-CH₃]⁺, and 43 [M-C₂H₅]⁺ characteristic of the 2-methyloxetane structure.
NMR spectroscopy offers detailed structural information, with ¹H NMR providing diagnostic chemical shifts for key functional groups. The cyclization product 2-methyloxetane shows characteristic signals between δ 4.50-4.30 ppm (O-CH₂) and δ 3.90-3.70 ppm (CH-O), while the methyl group appears as a doublet at approximately δ 1.35 ppm [1]. ¹³C NMR provides additional structural confirmation, with the quaternary carbon of the oxetane ring appearing between δ 75-80 ppm, distinct from open-chain ethers or alcohols.
Infrared spectroscopy serves as a rapid screening technique, with the oxetane ring showing distinctive C-O-C stretching vibrations between 980-920 cm⁻¹, while alcohol derivatives exhibit broad O-H stretches around 3300 cm⁻¹. For aminoalcohol products like 4-isopropylamino-2-butanol, additional N-H stretches appear between 3300-3500 cm⁻¹, providing clear evidence of successful amination.
Monitoring the progress of this compound reactions requires careful sampling and analytical method development. For kinetic studies, aliquot quenching at specific time points followed by immediate analysis provides accurate rate data. The reaction can be quenched using dilute acid to neutralize base-catalyzed pathways, with immediate extraction into organic solvent for GC analysis.
For accurate quantification, internal standardization is recommended using compounds with similar extraction efficiency but distinct retention times, such as 1-chlorooctane or n-decane. Calibration curves should be established for all anticipated products, including 2-methyloxetane, 1,4-butanediol derivatives, and elimination products like propene (trapped as bromohydrin derivatives for analysis).
The unique reactivity profile of this compound makes it particularly valuable in pharmaceutical synthesis. The 2-methyloxetane product serves as a valuable heterocyclic building block with improved metabolic stability and membrane permeability compared to more traditional oxygen heterocycles. The oxetane ring represents a ketone bioisostere that can improve physicochemical properties of drug candidates, including enhanced solubility and reduced aromatic character, both desirable features in modern drug design.
The 4-isopropylamino-2-butanol derivative obtained from amination reactions represents a valuable β-amino alcohol scaffold prevalent in numerous bioactive compounds. This structural motif appears in beta-adrenergic blockers, antimalarial agents, and chiral auxiliaries for asymmetric synthesis. The ability to access this scaffold through a straightforward nucleophilic substitution provides synthetic efficiency in API route development.
Furthermore, the competing reaction pathways available to this compound can be exploited in divergent synthesis strategies, where slight modifications to reaction conditions lead to different product scaffolds from a common intermediate. This synthetic strategy enhances efficiency in medicinal chemistry optimization campaigns, allowing rapid exploration of structure-activity relationships around heterocyclic and acyclic ether/amine isosteres.
Handling Precautions: this compound requires careful handling due to its potential toxicity and reactivity. Use appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. The compound may cause skin and eye irritation, and prolonged exposure should be avoided.
Waste Disposal: Chlorinated organic compounds require special disposal procedures. Do not dispose of down the drain. Collect all waste in appropriately labeled containers for hazardous organic waste disposal according to institutional regulations. Aqueous waste from the reaction may contain chloride ions and should be treated separately from organic waste.
Regulatory Status: this compound is not currently listed as a controlled substance but may be subject to laboratory safety regulations under OSHA Hazard Communication Standard (29 CFR 1910.1200). For pharmaceutical applications, ensure compliance with relevant ICH guidelines for impurity profiling (ICH Q3A/B), as reaction mixtures may contain genotoxic impurities at low levels that require monitoring and control.
Common Issues and Solutions:
Process Optimization: For scale-up to process chemistry, consider continuous flow reactors to improve heat and mass transfer, particularly for the exothermic cyclization reaction. The product distribution should be monitored at different scales, as mixing efficiency can impact selectivity in competing reaction pathways.
Figure 1: Competing Reaction Pathways of this compound. The diagram illustrates the three dominant reaction pathways observed when this compound undergoes nucleophilic substitution with aqueous sodium hydroxide, showing the relative contribution of each mechanism and the resulting products [1].
Figure 2: Experimental Workflow for Nucleophilic Substitution. The flowchart outlines the key steps in the experimental procedure for conducting and analyzing the nucleophilic substitution reactions of this compound, from initial reaction setup through final product characterization.
The nucleophilic substitution chemistry of this compound demonstrates remarkable mechanistic diversity, with the SNi pathway dominating the reaction landscape under basic conditions. This unique preference for intramolecular cyclization over conventional SN1 or SN2 pathways provides valuable insights into the role of conformational factors in directing reaction outcomes. The predictable product distribution between cyclization, bimolecular substitution, and elimination pathways enables synthetic chemists to strategically employ this scaffold in target-oriented synthesis.
The protocols and data presented in these application notes provide researchers with robust methods for exploiting the synthetic potential of this compound in drug development and mechanistic studies. By understanding and controlling the competing reaction pathways, synthetic efficiency can be maximized in the production of valuable heterocyclic building blocks and aminoalcohol derivatives. The comprehensive kinetic and mechanistic data further enriches the theoretical framework for nucleophilic substitution reactions beyond the conventional SN1/SN2 dichotomy.
Intramolecular cyclization is a fundamental transformation in organic synthesis, enabling the efficient construction of cyclic structures from acyclic precursors. This application note focuses on the cyclization behavior of 4-chlorobutan-2-ol and its derivatives, a reaction that provides direct access to synthetically challenging oxetane rings. The presented data and protocols are derived from a specific study on the base-induced cyclization of 4-chloro-2-butanol and extended to illustrate the utility of similar intramolecular processes in medicinal chemistry. This information is particularly relevant for researchers and drug development professionals seeking methodologies for heterocycle synthesis.
The following protocol is adapted from a detailed kinetic and product analysis of the reaction between 4-chloro-2-butanol and aqueous sodium hydroxide [1].
Under these conditions, the reaction proceeds via multiple competing pathways. The product distribution is summarized in Table 1 below.
Table 1: Product Distribution from the Reaction of 4-Chloro-2-butanol with Aqueous NaOH [1]
| Reaction Pathway | Product Formed | Contribution (%) |
|---|---|---|
| Intramolecular Substitution (SNi) | 2-Methyloxetane | 74% |
| Bimolecular Substitution (SN2) | 2-Butene-1,4-diol | 12% |
| 1,4-Elimination (Fragmentation) | 1-Propene | 11% |
While not specific to this compound, a related intramolecular cyclization strategy demonstrates the value of this approach in generating pharmacologically active compounds. The following workflow (Figure 2) illustrates the synthesis and cyclization of substituted 2-[2-(furan-2-carbonyl)hydrazinylidene]-4-oxobutanoic acids, which exhibit pronounced analgesic activity [2].
Figure 2: Workflow for Synthesis and Cyclization of Analgesic Furan Derivatives [2]
This application note outlines a specific, high-yielding protocol for the intramolecular cyclization of 4-chloro-2-butanol to form 2-methyloxetane, a valuable four-membered oxygen heterocycle. The reaction proceeds with a clear preference for the SNi pathway, and its efficiency is highly dependent on the substrate's halogen and alcohol geometry. Furthermore, the related example demonstrates that this class of cyclization reaction is a viable and productive strategy in medicinal chemistry for generating novel bioactive compounds with favorable toxicity profiles.
The table below summarizes the key identifiers and properties of 4-Chlorobutan-2-ol:
| Property Category | Details |
|---|---|
| CAS Number | 2203-34-1 [1] [2] |
| Molecular Formula | C4H9ClO [1] [2] |
| Molecular Weight | 108.57 g/mol [1] |
| IUPAC Name | This compound [1] |
| SMILES | CC(CCCl)O [1] |
| InChI Key | AKMIPCJUTXDZKR-UHFFFAOYSA-N [1] |
| XLogP3 | 0.9 [1] |
| Hydrogen Bond Donor Count | 1 [2] |
| Hydrogen Bond Acceptor Count | 1 [2] |
| Topological Polar Surface Area | 20.2 Ų [2] |
The reactivity of this compound is defined by its two functional groups, making it a flexible building block for constructing oxetanes, amines, and other derivatives.
The diagram below illustrates the major reaction pathways of this compound under different conditions, as revealed in a study of its reactivity with aqueous sodium hydroxide [3].
Protocol 1: Synthesis of 4-Chloro-2-butanone from this compound via 4-Hydroxy-2-butanone This patent describes a solvent-free method for synthesizing 4-chloro-2-butanone, a related intermediate, achieving yields over 95% [4].
Protocol 2: Amination to Synthesize 4-Isopropylamino-2-butanol This reaction demonstrates the use of this compound as a substrate for nucleophilic substitution with amines.
This compound requires careful handling. Consult its Safety Data Sheet (SDS) before use. The table below summarizes hazard information from one data source [1]:
| Hazard Statement | Pictogram | Meaning |
|---|
| H225: Highly Flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H412: Harmful to aquatic life with long-lasting effects. | Flammable; Health Hazard | Wear appropriate personal protective equipment (PPE) including gloves and safety goggles. Use in a well-ventilated area, away from ignition sources. Avoid release to the environment [1]. |
Chlorinated butanols are versatile intermediates in organic synthesis. The table below summarizes the key data for two closely related compounds identified in the search results.
Table 1: Chemical and Physical Properties of Key Intermediates
| Property | 4-Chloro-1-butanol [1] | 4-Chloro-2-butanone [2] [3] |
|---|---|---|
| CAS Number | 928-51-8 | 6322-49-2 |
| Molecular Formula | C₄H₉ClO | C₄H₇ClO |
| Molecular Weight | 108.57 g/mol | 106.55 g/mol |
| Appearance | Colorless to Light Yellow Liquid | Colorless Liquid |
| Boiling Point | 50.0–52.0 °C / 1 mmHg | 145.6 °C at 760 mmHg |
| Density | 1.088 g/mL at 25 °C | 1.033 g/cm³ |
| Flash Point | 36 °C | 45.5 °C |
| Purity | >85.0% (contains Tetrahydrofuran) | 98% min (Industrial Grade) |
A primary application of these intermediates is acting as alkylating agents to introduce a butyl chain with a terminal functional group into nitrogen-containing heterocycles, a common scaffold in pharmaceuticals [4].
A recent protocol detailed the synthesis of novel nitroimidazole-pyrazole hybrids. In this work, 4-Chloro-1-butanol (1) was first converted into an active ester, 4-chlorobutyl 1-aryl-1H-pyrazole-4-carboxylates (3a–j). This intermediate then underwent an N-alkylation with 4(5)-nitro-1H-imidazole to produce the target compounds, 4-(4-nitro-1H-imidazol-1-yl)butyl 1-aryl-1H-pyrazole-4-carboxylates (2a–j), in yields ranging from 18% to 85% [4]. This demonstrates the utility of 4-Chloro-1-butanol in constructing molecular hybrids with potential biological activity.
The following diagram outlines the logical relationship and workflow of this synthetic application:
The following is a detailed laboratory procedure for synthesizing 4-Chloro-2-butanone from 4-hydroxy-2-butanone, adapted from a patent [5]. This method avoids the use of solvent, simplifies the process, and achieves a yield above 95%.
Table 2: Reagents and Quantities for 4-Chloro-2-butanone Synthesis
| Reagent/Parameter | Specification | Quantity |
|---|---|---|
| 4-Hydroxy-2-butanone | Starting material | 50 g |
| Thionyl Chloride (SOCl₂) | Chlorinating agent | 82 g |
| Sodium Bicarbonate (NaHCO₃) | 5 wt% aqueous solution | For washing, q.s. |
Experimental Procedure:
The workflow for this synthesis is straightforward, as shown below:
Adherence to strict safety protocols is essential when handling these compounds.
4-Chloro-1-butanol and 4-Chloro-2-butanone are valuable building blocks in pharmaceutical chemistry. They are particularly effective as alkylating agents for the synthesis of N-heterocyclic compounds, such as imidazole and pyrazole hybrids, which are core structures in many active pharmaceutical ingredients (APIs) [1] [4]. The provided solvent-free synthesis for 4-Chloro-2-butanone offers a high-yielding, industrially applicable method for producing this key intermediate [5].
The reaction of 4-chlorobutan-2-ol with strong base represents a significant model system for studying competing reaction pathways in bifunctional molecules. This chlorohydrin possesses both a nucleophilic site (the hydroxyl group) and a leaving group (the chloride ion), situated such that both intramolecular and intermolecular reactions are possible. For researchers in drug development, understanding these competing pathways is crucial for designing synthetic routes and predicting or avoiding the formation of side products in the synthesis of complex molecules, particularly those involving heterocyclic structures or specific alkene intermediates.
The key competing mechanisms are:
The distribution among these pathways is controlled by a combination of inductive effects, conformational preferences, and the stability of the transition states [1]. The following diagram illustrates the logical decision process for identifying the dominant reaction mechanism based on the molecular structure.
The quantitative distribution of products and kinetic parameters provides a foundation for predicting reaction outcomes and designing experiments. The data below, derived from model studies, demonstrates the clear dominance of the SNi pathway for 4-chloro-2-butanol.
Table 1: Product Distribution and Kinetic Parameters for Chlorohydrins Reacting with Aqueous NaOH [1]
| Chlorohydrin Reactant | SNi Product (Yield) | SNi Proportion | SN2 Product (Yield) | SN2 Proportion | 1,4-Elimination Proportion | Pseudo-First Order Rate Constant (10⁻⁶ s⁻¹) |
|---|---|---|---|---|---|---|
| 4-Chloro-2-butanol | 2-Methyloxetane | 74% | Butane-2,4-diol | 12% | 11% | 45.0 ± 1.3 |
| 3-Chloro-1-butanol | Oxetane | 2% | Butane-1,3-diol | 1% | 72% | 0.55 ± 0.02 |
Table 2: Summary of Dominant Reaction Mechanisms and Conditions [1]
| Reactant | Dominant Mechanism | Key Controlling Factor | Major Product | Experimental Conditions |
|---|---|---|---|---|
| 4-Chloro-2-butanol | SNi (74%) | Conformational flexibility and +I effect | 2-Methyloxetane | NaOH (0.1-1.0 M), various temperatures |
| 3-Chloro-1-butanol | 1,4-Elimination (72%) | Location of Cl on secondary carbon | 1-Propene | NaOH (0.1-1.0 M), various temperatures |
Disclaimer: This protocol is adapted from published research for illustrative purposes. Please consult all relevant Material Safety Data Sheets (MSDS) and standard safety practices before proceeding.
Objective: To observe the competing reaction pathways of 4-chloro-2-butanol in a basic medium and to identify the major and minor products.
Materials and Equipment:
Procedure:
Safety Notes:
The experimental data reveals that the reaction of 4-chloro-2-butanol is not a simple, single-pathway process. The following diagram maps the complete mechanistic landscape, showing how the three main pathways proceed from the common starting material.
The SNi Pathway: The dominance of the SNi mechanism (74%) in 4-chloro-2-butanol can be attributed to two primary factors. First, the +I-effect (positive inductive effect) of the alkyl group stabilizes the developing charge in the transition state. Second, and more critically, conformational factors favor the alignment where the nucleophilic oxygen and the leaving chloride are in proximity, facilitating a concerted cyclic transition state that leads directly to the formation of 2-methyloxetane [1]. This makes the synthesis of this strained oxetane ring surprisingly efficient under these conditions.
The SN2 and Elimination Pathways: The minor SN2 pathway (12%) proceeds via a standard back-side attack by an external hydroxide ion on the carbon bearing the chlorine, resulting in the substitution product, butane-2,4-diol. The 1,4-elimination (11%), also known as fragmentation, involves the abstraction of a proton by the base, leading to the simultaneous cleavage of the C-Cl bond and formation of 1-propene and formaldehyde [1]. The relatively low contribution of this pathway, compared to its dominance in the isomer 3-chloro-1-butanol, is due to the more favorable positioning of the functional groups for cyclization in 4-chloro-2-butanol.
The reaction of this compound with alcoholic KOH serves as a classic example of how molecular structure dictates reactivity through competing mechanistic pathways. The high selectivity for the intramolecular SNi reaction to form 2-methyloxetane underscores the critical role of conformational flexibility and electronic effects.
For scientists in drug development, these findings are highly relevant. Oxetane rings are emerging as valuable bioisosteres in medicinal chemistry, often used to improve the metabolic stability, solubility, and pharmacokinetic properties of lead compounds [1]. The protocol and mechanistic insights provided here offer a straightforward method for synthesizing this important structural motif. Furthermore, understanding the competition between cyclization, substitution, and elimination is essential for predicting and troubleshooting the outcomes of reactions involving similar bifunctional molecules in complex multi-step syntheses.
The table below assesses the feasibility of the Finkelstein reaction for 4-Chlorobutan-2-ol and its derivative.
| Parameter | Assessment for this compound | Assessment for Protected Derivative (e.g., 1-Chloro-4-ethoxybutane) |
|---|---|---|
| IUPAC Name | This compound | 1-Chloro-4-ethoxybutane (example after protecting OH as an ether) |
| Molecular Structure | HO–CH(CH3)–CH2–CH2–Cl | CH3CH2–O–CH2–CH2–CH2–CH2–Cl |
| Reactivity in SN2 | Low to Moderate. The primary alkyl chloride is a good SN2 substrate, but the nearby hydroxyl group can interfere with the reaction or participate in side reactions. | Excellent. The molecule becomes a straightforward primary alkyl chloride, which is highly reactive in SN2 reactions [1]. |
| Expected Outcome | Potential side reactions (e.g., intramolecular cyclization to tetrahydrofuran derivatives). Low yield of the desired 4-iodobutan-2-ol. | High yield of the corresponding alkyl iodide (e.g., 1-iodo-4-ethoxybutane). |
| Recommendation | Not suitable for direct Finkelstein reaction. The hydroxyl group must be protected first. | Highly recommended pathway for successful synthesis. |
This protocol outlines the procedure for converting a protected chloroalkanol, such as 1-chloro-4-ethoxybutane, to its iodide analog via the Finkelstein reaction.
The following diagram illustrates the core SN2 mechanism and the strategic workflow for handling sensitive substrates like this compound.
Diagram 1: Finkelstein reaction mechanism and workflow for a protected substrate.
The search results do not contain a direct, high-yield synthesis protocol for 4-chlorobutan-2-ol. However, information on a closely related compound and insights into its reactivity can inform the experimental approach.
The table below summarizes key identifiers and physical properties for 4-chloro-2-butanol and the related ketone, which are essential for identification, purification, and handling.
| Property | 4-Chloro-2-butanol | 4-Chloro-2-butanone |
|---|---|---|
| CAS Number | 2203-34-1 [3] | 6322-49-2 [4] [5] |
| Molecular Formula | C4H9ClO [3] | C4H7ClO [4] [5] |
| Average Mass | 108.565 g/mol [3] | 106.55 g/mol [4] [5] |
| Boiling Point | Information Missing | ~146 °C [4] [5] |
| Density | Information Missing | 1.033 g/cm³ [4] [5] |
| Flash Point | Information Missing | ~45 °C [4] [5] |
| Appearance | Information Missing | Colorless to black liquid [4] [5] |
Based on the general principles of halohydrin synthesis and the information found, the following workflow outlines a logical path for developing and optimizing a synthesis procedure for this compound. You can use this as a framework for your experimental investigations.
Since the search results are limited for your specific goal, here are some suggestions to find the detailed information needed for your technical support center:
The table below summarizes the key identifying information and physical properties for 4-chlorobutan-2-ol based on the search results.
| Property | Description |
|---|---|
| CAS Number | 2203-34-1 [1] |
| Molecular Formula | C4H9ClO [1] |
| Average Mass | 108.565 g/mol [1] |
| Synonyms | 4-Chloro-2-butanol; this compound [1] |
| MDL Number | MFCD19231965 [1] |
Handling chlorinated compounds requires careful attention to safety. While specific safety data for this compound was not found, a related compound, 4-chloro-1-butanol, has the following hazard classifications [2]:
You should treat this compound with similar caution, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
Understanding how a compound reacts can inform purification strategies. One study investigated the reactions of 4-chloro-2-butanol in aqueous sodium hydroxide (NaOH), which is a common base used in purification and synthesis [3].
This means that using a strong base like NaOH for purification could unintentionally convert your starting material into a cyclic ether. This insight is critical for troubleshooting failed experiments or low yields.
Since explicit methods are unavailable, here is a general workflow and common techniques you could explore for purifying this compound. The following diagram outlines the logical decision process.
For 4-chlorobutan-2-ol, the reaction with aqueous sodium hydroxide is dominated by three competing pathways, leading to different primary products and side products [1].
The table below summarizes the quantitative distribution of these pathways for this compound and, for comparison, the isomeric 3-chloro-1-butanol [1]:
| Compound | Reaction Conditions | SNi Product (Yield) | SN2 Product (Yield) | Elimination Product(s) (Yield) |
|---|---|---|---|---|
| 4-Chloro-2-butanol | Aqueous NaOH | 2-Methyloxetane (74%) | 1,2-Butanediol (12%) | 1-Propene (via 1,4-Elimination, 11%) |
| 3-Chloro-1-butanol | Aqueous NaOH | 2-Methyloxetane (2%) | 1,2-Butanediol (1%) | 1-Propene (via 1,4-Elimination, 72%), and other alkenes (via 1,2-Elimination, 25%) |
This competition can be visualized in the following reaction workflow:
How can I minimize elimination side products? The data shows that for 4-chloro-2-butanol, elimination is a minor pathway (11%) under standard conditions with aqueous NaOH [1]. To further suppress it, avoid high temperatures and high base concentrations. Note that varying NaOH concentration (0.1-1.0 M) did not systematically alter the rate coefficients in related systems, but temperature control remains crucial to prevent favoring the energetically favorable elimination pathway [1].
Why is my yield of the cyclic ether (2-methyloxetane) lower than expected? The intramolecular SNi reaction is highly dependent on the molecule's ability to adopt a favorable conformation for cyclization [1]. For 4-chloro-2-butanol, both the +I-effect and conformational factors in the intermediate γ-chloroalkoxy anion strongly favor the SNi pathway. If your starting material is impure or contains the isomer 3-chloro-1-butanol, you will see significantly more elimination and less cyclization, as the latter isomer favors elimination (97% combined) [1]. Ensure the purity of your starting material.
What should I do if I need the open-chain substitution product? If your goal is to obtain the mono-alkylated product like 4-isopropylamino-2-butanol (from a reaction with isopropyl amine), the intramolecular SNi cyclization is a major competing side reaction [1]. To favor the intermolecular SN2 pathway, you could use a large excess of the external nucleophile to outcompete the internal OH group and/or use a polar aprotic solvent, which enhances SN2 reactivity [1].
Synthesis Note: A common precursor to 4-chloro-2-butanol is 4-hydroxy-2-butanone. A patented synthesis method for a related compound, 4-chloro-2-butanone, involves reacting 4-hydroxy-2-butanone with thionyl chloride (SOCl₂) without a solvent, followed by a careful work-up with sodium bicarbonate to neutralize acids [2]. This method, achieving over 95% yield, highlights the importance of controlled conditions to minimize by-products.
Safety Protocol: 4-Chloro-1-butanol (a closely related compound) is classified as a flammable liquid (Flash point: 36°C) and can cause skin burns, eye damage, and respiratory irritation [3]. Always handle it inside a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and keep it away from ignition sources [3].
A patented method for synthesizing 4-chloro-2-butanone, a closely related compound, provides a clear example of temperature-controlled chlorination. You can adapt and study this protocol for your work on 4-Chlorobutan-2-ol [1].
Synthesis of 4-Chloro-2-butanone from 4-Hydroxy-2-butanone
This method avoids solvents like n-hexane and is noted for its high yield (>95%), simplicity, and suitability for industrial production [1].
Reaction Equation:
4-Hydroxy-2-butanone + SOCl₂ → 4-Chloro-2-butanone + HCl + SO₂
Detailed Procedure:
The following diagram outlines the key steps and temperature control points in this synthesis procedure.
The table below summarizes the critical temperature control points from the synthesis protocol.
| Stage | Temperature | Purpose & Rationale |
|---|---|---|
| Initial Cooling | -5°C | Minimizes side reactions during exothermic thionyl chloride addition [1] |
| Room Temp Hold | Ambient | Allows complete initial reaction after controlled reagent addition [1] |
| Elevated Temp Hold | 60°C | Ensures reaction completion; higher yield without solvent [1] |
Here are solutions to common problems you might encounter related to temperature control.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Reaction temperature too low, leading to incomplete conversion. | Ensure the 60°C heating step is maintained for the full duration (0.5-1 hour) [1]. |
| Poor Purity / Side Products | Temperature during thionyl chloride addition was too high. | Verify cooling system efficiency; ensure reaction mixture is at -5°C before and during addition [1]. |
| Color Formation / Decomposition | Overheating during the distillation step. | Carefully control heating during final product isolation under reduced pressure [1]. |
This flowchart can help diagnose and resolve issues based on the observed symptoms.
It is crucial to distinguish between the compound in the synthesis protocol and your target molecule:
The molecular formula for 4-Chloro-2-butanol is C₄H₉ClO, with an average mass of 108.565 Da [2].
A key finding from the literature is that 4-Chlorobutan-2-ol is highly reactive and can undergo unintended pathways when treated with a base. Understanding this competing reactivity is essential for troubleshooting synthesis and purification steps.
The table below summarizes the dominant reaction pathways for 4-Chloro-2-butanol when reacted with aqueous sodium hydroxide (NaOH) [1].
| Chlorohydrin Isomer | Dominant Reaction Mechanism | Primary Product | Contribution |
|---|---|---|---|
| 4-Chloro-2-butanol | Intramolecular Substitution (SNi) | 2-Methyloxetane | 74% |
| 4-Chloro-2-butanol | Bimolecular Substitution (SN2) | Not Specified | 12% |
| 4-Chloro-2-butanol | 1,4-Elimination (Fragmentation) | Not Specified | 11% |
| 3-Chloro-1-butanol | 1,4- and 1,2-Elimination | Propene | 97% |
This competitive reactivity can be visualized in the following workflow, which shows the fate of 4-Chloro-2-butanol under basic conditions:
> This diagram illustrates that the intended product may not form due to rapid intramolecular cyclization [1].
Since direct information on this compound synthesis is limited, the synthesis of a closely related and commercially significant compound—4-Chloro-2-butanone—is provided below. This compound can be a key intermediate in organic synthesis [2] [3].
Synthesis of 4-Chloro-2-butanone from 4-Hydroxy-2-butanone [3]
What is the main challenge when working with 4-Chloro-2-butanol? The primary challenge is its high reactivity, particularly under basic conditions. It predominantly undergoes a rapid intramolecular cyclization to form 2-methyloxetane, which can compete with and hinder other desired synthetic transformations [1].
Can I use 4-Chloro-2-butanone as a safer alternative in synthesis? Yes. Research demonstrates that 4-Chloro-2-butanone can effectively act as a donor of hydrogen chloride (HCl) in metal-catalyzed reactions, such as the iridium-catalyzed hydrochlorination of alkynes. This avoids the direct use of corrosive gaseous HCl and improves functional group tolerance [2].
Does the concentration of NaOH affect the reaction pathway of 4-Chloro-2-butanol? According to one study, varying the concentration of NaOH between 0.1 M and 1.0 M did not systematically change the second-order rate coefficients or the final product distribution. This suggests that the inherent reactivity of the molecule dominates over the base concentration in this range [1].
Based on the available information, here are critical points to consider for your experiments:
Q1: What is the primary decomposition pathway for this compound? The predominant decomposition reaction for this compound is an intramolecular substitution (SNi) when it comes into contact with aqueous bases or even moisture, leading to the formation of 2-methyloxetane [1]. This cyclic ether is the main product of decomposition. A smaller proportion of the reaction may proceed via bimolecular substitution (SN2) or elimination pathways [1].
Q2: How should I store this compound to maximize its shelf life? To preserve the integrity of this compound, storage conditions must focus on excluding moisture and controlling the chemical environment.
Q3: How can I monitor the purity of this compound over time? Regular analysis using techniques like Gas Chromatography (GC) or HPLC is recommended. A decrease in the this compound peak and the appearance of a new peak for 2-methyloxetane are clear indicators of decomposition [1].
| Observed Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Formation of a volatile cyclic ether | Intramolecular substitution (SNi) reaction triggered by trace bases or moisture [1]. | Ensure storage containers are moisture-free; use inert atmosphere; check for basic contaminants. |
| Decrease in pH of the material | Hydrolysis of the chloride, releasing hydrochloric acid (HCl). | Purify the material to remove acidic impurities; store with a compatible acid scavenger. |
| Unexpected reaction products in downstream synthesis | Decomposed or impure starting material. | Always assess purity via GC/HPLC immediately before use in sensitive reactions. |
This protocol helps quantify the stability of this compound under different storage conditions.
This method uses elevated temperatures to rapidly predict long-term stability.
The diagram below illustrates the primary decomposition mechanism of this compound and its relationship with storage conditions.
For optimal stability of this compound, adhere to the following practices:
| Principle | Implementation |
|---|---|
| Control Moisture | Use airtight containers, inert gas, and molecular sieves. |
| Monitor Purity | Use GC/HPLC to track the appearance of 2-methyloxetane [1]. |
| Understand Kinetics | The SNi intramolecular cyclization is the dominant decomposition route [1]. |
| Stabilize via Derivatization | For very long storage, convert to a stable ester like 4-chlorobutyl propionate [2]. |
Q1: What is the predominant reaction pathway for 4-chlorobutan-2-ol in aqueous sodium hydroxide?
Q2: How does the reactivity of 4-chloro-2-butanol compare to 3-chloro-1-butanol under the same conditions?
Q3: Do changes in base concentration or temperature significantly affect the product distribution for 4-chloro-2-butanol?
Q4: What is the proposed mechanism for the major SNi pathway?
The following tables summarize the key quantitative findings from the research on the reactions of 4-chloro-2-butanol and 3-chloro-1-butanol.
Table 1: Product Distribution from Reaction with Aqueous NaOH [1]
| Compound | SNi (%) | SN2 (%) | 1,4-Elimination (%) | 1,2-Elimination (%) |
|---|---|---|---|---|
| 4-Chloro-2-butanol | 74 | 12 | 11 | - |
| 3-Chloro-1-butanol | 2 | 1 | 72 | 25 |
Table 2: Reaction with Isopropyl Amine [1]
| Compound | Product Formed | Rate Constant (10⁻⁶ s⁻¹) |
|---|---|---|
| 4-Chloro-2-butanol | 4-isopropylamino-2-butanol | 45.0 ± 1.3 |
| 3-Chloro-1-butanol | 3-isopropylamino-1-butanol | 0.55 ± 0.02 |
This protocol is adapted from the methodology used in the search results to analyze the product distribution of 4-chloro-2-butanol in basic aqueous solution [1].
1. Reagent Preparation
2. Reaction Setup
3. Reaction Monitoring & Work-up
4. Product Analysis
The diagram below illustrates the three competing reaction pathways for 4-chloro-2-butanol in basic conditions, based on the product distribution data [1].
This diagram summarizes the key factors that influence which reaction pathway dominates.
What is hERG liability and why is it a concern? The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel critical for cardiac action potential repolarization. Inhibition of this channel by drugs can lead to Long QT Syndrome, a condition that may progress to fatal arrhythmias and is a major cause of drug candidate failure and market withdrawal [1] [2].
What are the key structural features of hERG blockers? A common pharmacophore often includes a basic nitrogen (positively charged at physiological pH) and multiple hydrophobic aromatic features [1] [2]. The key residues in the channel's binding site, identified through mutagenesis studies, are Tyr652, Phe656, Thr623, Ser624, Val625, Gly648, and Phe557 [1].
What in silico approaches can predict hERG liability? A combination of methods is often most effective [2]. The table below summarizes the main approaches.
| Approach | Description | Key Strengths |
|---|---|---|
| Ligand-Based (LB) | Uses machine learning with molecular descriptors/fingerprints to find patterns among known binders [1]. | Fast, excellent performance with chemically similar compounds [1]. |
| Structure-Based (SB) | Uses molecular docking into a protein structure (e.g., PDB 7CN1) to predict binding poses/scores [1]. | Can predict activity for novel scaffolds unlike LB models [1]. |
| Expert System | Uses manually curated structural alerts based on known toxicophores [2]. | Provides easily interpretable rules for medicinal chemists [2]. |
This guide addresses common issues in predicting and interpreting hERG liability.
| Issue & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Inconsistent In Silico Predictions Conflicting activity predictions from different models. | - Models trained on different data/thresholds [2].
For clarity, the following diagram outlines a recommended workflow for assessing hERG liability in early drug discovery.
The workflow for hERG liability assessment integrates computational and experimental methods. It begins with In Silico Screening using multiple complementary approaches (Ligand-Based, Structure-Based, Expert Systems) [1] [2]. A Consensus Analysis of these results determines the predicted risk.
If High Risk is predicted, the molecule should undergo Medicinal Chemistry Optimization before further testing. Strategies include reducing the molecule's basicity (pKa), introducing steric hindrance near the basic center, or reducing overall hydrophobicity [1]. The design should then be iterated.
Compounds predicted as Low Risk can proceed to In Vitro Assays. The gold standard is the patch-clamp electrophysiology assay [2]. A negative result here allows the project to Proceed in Development, while a positive result loops back to the optimization phase.
| Reaction Pathway | Product Formed | Approximate Yield | Key Influencing Factors |
|---|---|---|---|
| Intramolecular Substitution (SNi) | 2-methyloxetane | 74% | +I-effect, conformational factors in intermediate γ-chloroalkoxy anion [1]. |
| Bimolecular Substitution (SN2) | Not specified | 12% | Concentration of nucleophile [1]. |
| 1,4-Elimination (Fragmentation) | Not specified | 11% | Opposite conformational factors disfavor this pathway in 4-Chlorobutan-2-ol [1]. |
This competition arises because the molecule contains both a chlorine leaving group and a hydroxyl group, allowing for substitution and elimination reactions. The high selectivity for the intramolecular pathway (SNi) is due to conformational factors and the +I-effect (inductive effect) that favor the formation of a cyclic oxonium ion intermediate, leading to the cyclic ether, 2-methyloxetane [1].
For a visual summary of these competing pathways, see the following reaction flowchart.
Based on the classification of 4-Chloro-1-butanol, the related compound is considered hazardous and poses several health and physical risks [1].
The table below summarizes the hazard classification and corresponding warning symbols (pictograms):
| Hazard Class | Category | Signal Word | Pictogram |
|---|---|---|---|
| Flammable Liquids | 3 | Warning | |
| Acute Toxicity (Oral) | 4 | ||
| Skin Irritation | 2 | ||
| Eye Irritation | 2 | ||
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Hazard Statements [1]:
Safe Handling Precautions [1]:
Personal Protective Equipment (PPE) [1]:
Physical and Chemical Properties The following quantitative data is primarily for 4-Chloro-1-butanol and is provided for reference [1] [2]:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Clear, colorless to light yellow |
| Molecular Formula | C4H9ClO |
| Molecular Weight | 108.57 g/mol |
| Boiling Point | 162°C |
| Flash Point | 36°C |
| Density | 1.089 g/cm³ |
| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide |
First Aid Measures [1]:
Firefighting Measures [1]:
The following diagram outlines the logical steps and key decision points for responding to an accidental spill of this chemical, based on the general safety guidelines.
Q1: What is the most critical physical hazard when working with this compound? The most critical physical hazard is its flammability (Flash point: 36°C) [1]. It is essential to keep it away from heat, sparks, open flames, and hot surfaces, and to ground equipment to prevent static discharge [1].
Q2: What should I do immediately if I get some on my skin? Immediately remove contaminated clothing and wash the affected skin thoroughly with plenty of soap and water. It is advised to consult a doctor after initial first aid [1].
Q3: How should waste material and empty containers be handled? Adhered or collected waste material should be disposed of promptly in accordance with local regulations. Contents and containers must be disposed of at an appropriate treatment and disposal facility [1].
The safety information provided here is primarily sourced from the Safety Data Sheet for 4-Chloro-1-butanol (CAS 928-51-8) [1]. While this is a closely related compound, the specific handling and toxicity profile for 4-Chlorobutan-2-ol (CAS 2203-34-1) [3] may differ.
Before working with this compound, you must:
The table below summarizes the key experimental findings for the elimination reactions of two chlorinated alcohols in aqueous sodium hydroxide, showcasing how structural differences influence the reaction pathway [1].
| Compound | Dominant Reaction (% Contribution) | Other Significant Reactions | Major Product(s) |
|---|
| 4-Chlorobutan-2-ol | Intramolecular Substitution (SNi, 74%) | - Bimolecular Substitution (SN2, 12%)
This data clearly illustrates that a small change in the relative position of the functional groups (chloro and hydroxyl) leads to a complete shift in the dominant reaction mechanism, from primarily substitution for this compound to primarily elimination for 3-chloro-1-butanol [1].
The comparative data in the table above was generated using the following experimental methodology [1]:
The following diagram illustrates the key competing reaction mechanisms for this compound, which account for the products listed in the comparison table.
The stark contrast in the behavior of the two isomers can be attributed to two main factors [1]:
The gas-phase elimination kinetics of chloroketones, including 4-chlorobutan-2-one, have been studied using computational methods. The key finding is that the mechanism and rate of elimination are highly dependent on the molecular structure, particularly the position of the chlorine atom relative to the carbonyl group [1].
The polarization of the C-Cl bond is a key, rate-determining step in these reactions. The ability of the carbonyl oxygen to stabilize the developing positive charge on the carbon atom dictates the efficiency of the process [1].
The diagram below illustrates the contrasting mechanisms.
The following table summarizes the key electronic structure methods used in the theoretical study to investigate the elimination kinetics [1].
| Computational Method | Basis Set(s) | Studied Compounds |
|---|---|---|
| B3LYP | 6-31G(d,p), 6-31++G(d,p) | 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one |
| MPW91PW91 | 6-31G(d,p), 6-31++G(d,p) | 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one |
| PBEPBE | 6-31G(d,p), 6-31++G(d,p) | 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one |
| MP2 | 6-31++G(d,p) | 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one |
The study was conducted entirely in the gas phase to isolate the reaction kinetics from solvent effects. Below is an overview of the general computational workflow used [1].
Haloalcohols are valuable synthetic intermediates, but their utility depends heavily on their specific structure and stability.
While information specifically on 4-chlorobutan-2-ol is scarce, a closely related compound, 4-chlorobutanol, is synthesized from tetrahydrofuran (THF) and hydrogen chloride.
| Feature | Description |
|---|---|
| Reactants | Tetrahydrofuran (THF) and Hydrogen Chloride (HCl) [4]. |
| Catalyst | Resin quaternary ammonium halide [4]. |
| Key Advantage | The catalytic process improves upon older, non-catalytic methods [4]. |
To objectively compare this compound with other haloalcohols, you would typically design experiments to evaluate the following parameters. The table below outlines a potential experimental framework.
| Comparison Parameter | Experimental Approach & Key Considerations |
|---|---|
| General Stability & Handling | Analyze decomposition rates under various conditions (temperature, light, storage time); monitor for carbonyl formation and acid release [1]. |
| Reactivity as Alkylating Agents | Measure kinetics of nucleophilic substitution reactions (e.g., with azide, cyanide, or amines) to determine relative leaving group ability and rate [3]. |
| Performance in Key Reactions | Compare yields and regioselectivity in common transformations like cyclizations (e.g., with azadienes) [3] or etherifications. |
| Synthetic Accessibility | Evaluate the cost, availability of starting materials, number of synthesis steps, and overall yield for each haloalcohol [4] [2]. |
This workflow outlines a logical approach for a comparative study:
The following table summarizes the key experimental findings for the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide, in direct comparison with 3-chloro-1-butanol. The data clearly shows how a simple change in the position of the chlorine atom and the hydroxyl group dramatically shifts the dominant reaction pathway [1].
| Compound | Intramolecular Substitution (SNi) | Bimolecular Substitution (SN2) | 1,4-Elimination (Fragmentation) | 1,2-Elimination |
|---|---|---|---|---|
| 4-Chloro-2-butanol | 74% | 12% | 11% | - |
| 3-Chloro-1-butanol | 2% | 1% | 72% | 25% |
Key Mechanistic Insights [1]:
The quantitative data in the table above was obtained through the following experimental methodology [1]:
Transition State Theory (TST) provides the foundation for using computational chemistry to understand these reaction pathways. The following diagram illustrates the general workflow for identifying a transition state, which is the high-energy structure that forms as reactants are converted to products [2].
Step-by-Step Guide [2]:
Transition State Theory (TST), developed in the 1930s, is the cornerstone for understanding reaction kinetics [2] [3]. Its key principles are [4] [3]:
TST is remarkably successful because it requires only minimal information about the potential energy surface near the transition state and reactants to predict reaction rates [3]. While standard TST is a classical theory, modern extensions like Semiclassical Transition State Theory (SCTST) automatically incorporate quantum effects such as zero-point energy and tunneling, leading to higher accuracy [3].
The analysis shows that 4-chloro-2-butanol favors an intramolecular cyclization (SNi) pathway, a behavior distinct from its positional isomer. This reactivity is highly dependent on molecular structure.
To deepen your research, you could:
The quantitative data below compares the reaction pathways of 4-Chloro-2-butanol and 3-Chloro-1-butanol in aqueous sodium hydroxide, compiled from a 2011 experimental study [1].
| Reaction Compound | SNi (%) | SN2 (%) | 1,4-Elimination (%) | 1,2-Elimination (%) |
|---|---|---|---|---|
| 4-Chloro-2-butanol | 74 | 12 | 11 | - |
| 3-Chloro-1-butanol | 2 | 1 | 72 | 25 |
The supporting experimental data was generated using the following methodology [1]:
The diagram below illustrates the competing reaction pathways for 4-Chloro-2-butanol based on the experimental data, showing how the same starting material leads to different products via distinct mechanisms.
Diagram: Competing Pathways for 4-Chloro-2-butanol in NaOH.
Understanding the different types of isomerism is crucial for discussing the reactivity of specific stereoisomers. The following table outlines the key categories.
| Isomer Type | Relationship Between Molecules | Impact on Physical/Chemical Properties |
|---|---|---|
| Constitutional Isomers [1] | Same molecular formula, but different atom connectivity. | Can have very different physical properties (e.g., boiling point) and chemical reactivity. |
| Stereoisomers [2] [1] | Same molecular formula and atom connectivity, but different spatial arrangement of atoms. | Can have remarkably different physical, chemical, and biological properties [2]. |
| Enantiomers [1] | A pair of stereoisomers that are non-superimposable mirror images. | Often have identical physical properties in an achiral environment but differ in chiral environments (e.g., interaction with enzymes) and the direction they rotate plane-polarized light. |
| Diastereomers [1] | Stereoisomers that are not mirror images of each other (e.g., cis-trans isomers). | Can have different physical properties (melting point, solubility, etc.) and different chemical reactivity. |
For a molecule like 4-Chlorobutan-2-ol, which has two chiral centers, the (2R,3S) and (2S,3R) isomers would be a pair of enantiomers, while the (2R,3R) and (2R,3S) isomers would be diastereomers of each other [1]. Their reactivity, particularly in substitution reactions like the conversion to corresponding epoxides, can be influenced by stereoelectronic and steric factors that differ between diastereomers.
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The table below summarizes experimental data from studies on related compounds, which can serve as a useful reference for the expected behavior and kinetics of 4-chlorobutan-2-ol.
| Compound | Reaction Conditions | Primary Mechanism | Key Product(s) | Reported Contribution | Notes |
|---|---|---|---|---|---|
| 4-Chloro-2-butanol [1] | Aqueous NaOH (0.1-1.0 M) | SNi (74%) | 2-Methyloxetane | Major: 74% SNi, 12% SN2, 11% 1,4-Elimination | Reaction in solution; product distribution indicates neighboring group participation. |
| 3-Chloro-1-butanol [1] | Aqueous NaOH (0.1-1.0 M) | 1,4-Elimination (72%) | Propene | Major: 72% 1,4-Elimination, 25% 1,2-Elimination, 2% SNi, 1% SN2 | Different chlorine position favors elimination over substitution [1]. |
| 4-Chlorobutan-2-one [2] | Gas Phase (Theoretical Study) | Non-synchronous four-membered cyclic transition state | HCl + Unsaturated Ketone | N/A | Computational methods (e.g., B3LYP, MP2) used; carbonyl group assists in C–Cl bond polarization [2]. |
| 5-Chloropentan-2-one [2] | Gas Phase (Theoretical Study) | Polar five-membered cyclic transition state | HCl + Unsaturated Ketone | N/A | Carbonyl oxygen participation leads to significant rate increase compared to 4-chlorobutan-2-one [2]. |
The following section details the protocols and mechanistic insights from the search results that are relevant to studying gas-phase elimination kinetics.
1. Computational Protocols (for Chloroketones) The theoretical study on chloroketones like 4-chlorobutan-2-one and 5-chloropentan-2-one employed several electronic structure methods to investigate the elimination kinetics in the gas phase [2].
2. Experimental Observations (for Chloroalcohols in Solution) While not in the gas phase, the reactions of 4-chloro-2-butanol and 3-chloro-1-butanol in aqueous sodium hydroxide provide a practical contrast and highlight the influence of molecular structure [1].
The diagrams below illustrate the key mechanistic pathways derived from the related studies, which are fundamental to understanding the potential behavior of this compound.
Diagram 1: Competing Reaction Pathways. This chart summarizes the primary mechanistic routes identified in related compounds: a four-membered transition state and a carbonyl-assisted five-membered transition state from chloroketone gas-phase studies [2], and an intramolecular substitution (SNi) from a chloroalcohol solution study [1].
Diagram 2: Research Workflow for Kinetic Studies. This flowchart outlines the general methodologies for investigating elimination kinetics, combining computational [2] and experimental [1] approaches from the literature.
The search results highlight several critical concepts that are essential for researchers working in this area:
The molecular formula of this compound is C₄H₉ClO [1] [2]. Its structure contains a chlorine atom and a hydroxyl group, which influence the chemical shifts of the protons. The table below provides predicted chemical shifts based on general principles [3] [4].
| Proton Group | Predicted Chemical Shift (δ in ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (H⁺) | 1.0 - 1.3 | Doublet (d) | 3H |
| O-H | 1.0 - 5.0 (Variable) | Singlet (s, broad) | 1H |
| CH₂ (Hᵇ) | 1.6 - 2.0 | Multiplet (m) | 2H |
| CH (Hᶜ) | 3.8 - 4.2 | Multiplet (m) | 1H |
| CH₂Cl (Hᵈ) | 3.5 - 3.7 | Triplet (t) | 2H |
Notes on Predictions:
For researchers aiming to validate the structure, here is a standard protocol for proton NMR characterization:
The following diagram outlines the logical workflow for analyzing an NMR spectrum to validate a compound's structure, summarizing the experimental protocol.
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